molecular formula C16H14Cl2O2 B1327510 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone CAS No. 898775-40-1

2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone

Cat. No.: B1327510
CAS No.: 898775-40-1
M. Wt: 309.2 g/mol
InChI Key: BVVTZOWYAVQCIG-UHFFFAOYSA-N
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Description

2’,6’-Dichloro-3-(3-methoxyphenyl)propiophenone is a chemical compound with the molecular formula C16H14Cl2O2. It is characterized by the presence of two chlorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a propiophenone structure. This compound is used in various chemical and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dichloro-3-(3-methoxyphenyl)propiophenone typically involves the reaction of 2,6-dichlorobenzoyl chloride with 3-methoxyphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2’,6’-Dichloro-3-(3-methoxyphenyl)propiophenone may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dichloro-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2’,6’-Dichloro-3-(3-methoxyphenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,6’-Dichloro-3-(3-methoxyphenyl)propiophenone is unique due to the presence of both chlorine and methoxy groups, which confer specific chemical properties and reactivity. This makes it valuable for certain synthetic and industrial applications .

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O2/c1-20-12-5-2-4-11(10-12)8-9-15(19)16-13(17)6-3-7-14(16)18/h2-7,10H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVTZOWYAVQCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644255
Record name 1-(2,6-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-40-1
Record name 1-(2,6-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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